molecular formula C24H17ClO B14750691 (2-Chlorophenyl)-[2-(naphthalen-2-ylmethyl)phenyl]methanone

(2-Chlorophenyl)-[2-(naphthalen-2-ylmethyl)phenyl]methanone

Cat. No.: B14750691
M. Wt: 356.8 g/mol
InChI Key: LDOHFGUNXHDWLN-UHFFFAOYSA-N
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Description

(2-Chlorophenyl)-[2-(naphthalen-2-ylmethyl)phenyl]methanone is an organic compound with a complex structure that includes a chlorophenyl group and a naphthalen-2-ylmethyl group attached to a central phenylmethanone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chlorophenyl)-[2-(naphthalen-2-ylmethyl)phenyl]methanone typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation reaction, where a chlorophenyl ketone is reacted with a naphthalen-2-ylmethyl benzene under acidic conditions, often using aluminum chloride as a catalyst. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2-Chlorophenyl)-[2-(naphthalen-2-ylmethyl)phenyl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, converting the ketone group to an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium amide in liquid ammonia for amination reactions.

Major Products

    Oxidation: Carboxylic acids or quinones.

    Reduction: Alcohols.

    Substitution: Amines or thioethers.

Scientific Research Applications

(2-Chlorophenyl)-[2-(naphthalen-2-ylmethyl)phenyl]methanone has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and as an intermediate in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of (2-Chlorophenyl)-[2-(naphthalen-2-ylmethyl)phenyl]methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (2-Chlorophenyl)phenylmethanone: A simpler analog with similar chemical properties but lacking the naphthalen-2-ylmethyl group.

    Benzofuran derivatives: Compounds with a benzofuran ring that exhibit similar biological activities and are used in similar applications.

Uniqueness

(2-Chlorophenyl)-[2-(naphthalen-2-ylmethyl)phenyl]methanone is unique due to the presence of both chlorophenyl and naphthalen-2-ylmethyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C24H17ClO

Molecular Weight

356.8 g/mol

IUPAC Name

(2-chlorophenyl)-[2-(naphthalen-2-ylmethyl)phenyl]methanone

InChI

InChI=1S/C24H17ClO/c25-23-12-6-5-11-22(23)24(26)21-10-4-3-9-20(21)16-17-13-14-18-7-1-2-8-19(18)15-17/h1-15H,16H2

InChI Key

LDOHFGUNXHDWLN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)CC3=CC=CC=C3C(=O)C4=CC=CC=C4Cl

Origin of Product

United States

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